2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid
Overview
Description
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a derivative of glycine, an amino acid. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. It is a white to off-white solid and is used primarily in scientific research .
Scientific Research Applications
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an ergogenic supplement.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, also known as 3-(Trifluoromethyl)-DL-phenylglycine, is a derivative of the amino acid glycine
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .
Result of Action
As an ergogenic supplement, it may help prevent exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is known to interact with several enzymes, proteins, and other biomolecules. As a glycine derivative, it can influence the secretion of anabolic hormones and supply fuel during exercise. It has been recognized for its potential as an ergogenic dietary substance, which means it can enhance physical performance, stamina, and recovery. The compound’s interactions with anabolic hormones suggest its role in muscle growth and repair .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage. These effects are likely due to its ability to modulate the activity of specific signaling molecules and transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution at -80°C. Over time, its stability and efficacy can be influenced by factors such as temperature, light, and pH. Long-term studies have shown that the compound can maintain its activity over extended periods, although degradation may occur under suboptimal conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance physical and mental performance without adverse effects. At higher doses, it may cause toxic or adverse effects, such as negative impacts on reproduction or fertility. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for amino acid metabolism. The compound’s influence on metabolic flux and metabolite levels can affect overall cellular metabolism. Its role in these pathways underscores its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments. The compound’s distribution can influence its efficacy and activity, making it essential to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular functions and biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 3-(trifluoromethyl)benzylamine with glycine under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Comparison with Similar Compounds
- 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid
- 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
- 2-Amino-2-(3-(trifluoromethyl)phenyl)propanoic acid
Comparison: 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is unique due to the position of the trifluoromethyl group on the phenyl ring. This position influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific research applications .
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHNOGZIXICHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380597 | |
Record name | Amino[3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242475-26-9 | |
Record name | Amino[3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)-DL-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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